Benzyl 4-oxocyclohexanecarboxylate
Overview
Description
Benzyl 4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C14H16O3 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with a benzyl group, and the cyclohexane ring contains a ketone functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-oxocyclohexanecarboxylate can be synthesized through the esterification of 4-oxocyclohexanecarboxylic acid with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide. The mixture is stirred at room temperature for two days, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 4-oxocyclohexanecarboxylic acid derivatives.
Reduction: Benzyl 4-hydroxycyclohexanecarboxylate.
Substitution: Various substituted benzyl esters.
Scientific Research Applications
Benzyl 4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of Benzyl 4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities .
Comparison with Similar Compounds
4-oxocyclohexanecarboxylic acid: The parent compound without the benzyl ester group.
Benzyl benzoate: A similar ester with a benzyl group but different core structure.
Cyclohexanone derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Uniqueness: Benzyl 4-oxocyclohexanecarboxylate is unique due to the presence of both a ketone and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
benzyl 4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDOCFYEPPIDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572346 | |
Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62596-26-3 | |
Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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